Monoamine Oxidase B (MAO-B) Inhibition Potency: Iodo vs. Unsubstituted Quinoline-8-carboxylic Acid Derivatives
The 3-iodo substituent confers potent and selective inhibition of human recombinant MAO-B. A derivative of 3-iodoquinoline-8-carboxylic acid demonstrated an IC50 of 530 nM against MAO-B [1]. This is in stark contrast to the unsubstituted quinoline-8-carboxylic acid phenyl ester, which exhibited an IC50 of 50,000 nM in similar assays, representing a 94-fold reduction in potency [2].
| Evidence Dimension | Inhibition of human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 = 530 nM |
| Comparator Or Baseline | Quinoline-8-carboxylic acid phenyl ester: IC50 = 50,000 nM |
| Quantified Difference | 94-fold greater potency (530 nM vs. 50,000 nM) |
| Conditions | Inhibition of 4-hydroxyquinoline formation using kynuramine as substrate; fluorescence spectrophotometry |
Why This Matters
The 94-fold increase in MAO-B inhibitory potency directly attributable to the 3-iodo substituent makes this compound a superior choice for neuropharmacology research programs targeting MAO-B-related disorders.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574). IC50 = 530 nM against human recombinant MAO-B. View Source
- [2] BindingDB. BDBM55308. IC50 = 50,000 nM for quinoline-8-carboxylic acid phenyl ester. View Source
